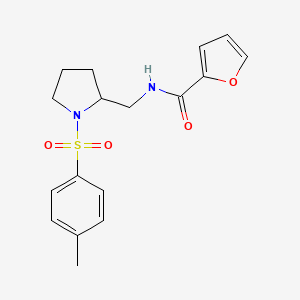

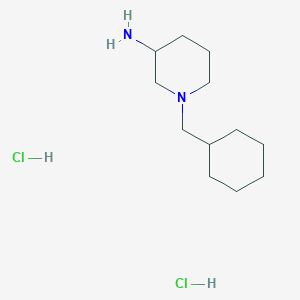

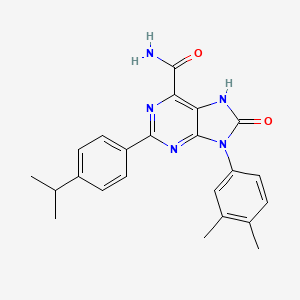

N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide” is a chemical compound. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide was carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The unique structure of N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide makes it an interesting candidate for drug development. Researchers have explored its potential as an analgesic, anti-inflammatory, and antimicrobial agent . The compound’s interactions with biological targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, have been studied through molecular docking . Further investigations could reveal additional therapeutic applications.

Antibacterial Activity

Amide derivatives, including N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide, have demonstrated antibacterial properties. Researchers have synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds, which exhibit promising antibacterial activity . Understanding the mechanisms behind this activity could lead to novel antibacterial agents.

Biological and In Vitro Studies

Amides are commonly found in nature and can be synthesized with relative ease. N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide derivatives have been explored for their in vitro antimicrobial and in vivo anti-inflammatory activities . These compounds may hold potential for various biological applications.

Molecular Docking Studies

Computational methods, such as molecular docking, have been employed to understand how N-((1-tosylpyrrolidin-2-yl)methyl)furan-2-carboxamide interacts with specific molecular targets. Investigating binding affinities and interactions can guide drug design and optimization .

Structure-Activity Relationships (SAR)

Systematic SAR investigations can shed light on the impact of different substituents on the compound’s activity. For instance, understanding how N′-substituents and 4′-phenyl substituents influence antibacterial activity can guide future design strategies .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as furan derivatives, have been found to exhibit antibacterial activity . Pyrrolidine derivatives, another component of the compound, are known to be versatile scaffolds for designing powerful bioactive agents .

Mode of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . Pyrrolidine derivatives have also been reported to have diverse biological activities .

Biochemical Pathways

Furan and pyrrolidine derivatives have been associated with a wide range of biological and pharmacological characteristics .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, pyrrolidine derivatives have been reported to have diverse biological activities .

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJFUNYTUPISNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2793839.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2793843.png)

![6-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2793844.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine](/img/structure/B2793849.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]but-2-ynamide](/img/structure/B2793855.png)

![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)